![molecular formula C16H23N5O B2496480 N-(1-Cyanocyclohexyl)-2-[methyl(2-pyrimidin-2-ylethyl)amino]acetamide CAS No. 2249104-20-7](/img/structure/B2496480.png)
N-(1-Cyanocyclohexyl)-2-[methyl(2-pyrimidin-2-ylethyl)amino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Cyanocyclohexyl)-2-[methyl(2-pyrimidin-2-ylethyl)amino]acetamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability in the central nervous system. Inhibition of GABA transaminase leads to an increase in GABA levels, which in turn can have a variety of effects on the brain and body. CPP-115 has been the subject of extensive scientific research due to its potential therapeutic applications in a range of neurological and psychiatric disorders.
Mechanism of Action
The mechanism of action of N-(1-Cyanocyclohexyl)-2-[methyl(2-pyrimidin-2-ylethyl)amino]acetamide involves the inhibition of GABA transaminase, which is the enzyme responsible for the breakdown of GABA in the brain. By inhibiting GABA transaminase, N-(1-Cyanocyclohexyl)-2-[methyl(2-pyrimidin-2-ylethyl)amino]acetamide leads to an increase in GABA levels, which can have a variety of effects on neuronal excitability and function. GABA is known to play a crucial role in regulating neuronal excitability, and its dysregulation has been implicated in a range of neurological and psychiatric disorders.
Biochemical and physiological effects:
The biochemical and physiological effects of N-(1-Cyanocyclohexyl)-2-[methyl(2-pyrimidin-2-ylethyl)amino]acetamide are primarily related to its ability to increase GABA levels in the brain. GABA is known to play a crucial role in regulating neuronal excitability, and its dysregulation has been implicated in a range of neurological and psychiatric disorders. By increasing GABA levels, N-(1-Cyanocyclohexyl)-2-[methyl(2-pyrimidin-2-ylethyl)amino]acetamide has been shown to have a variety of effects on neuronal function, including the suppression of seizures, the reduction of anxiety, and the attenuation of drug-seeking behavior.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-Cyanocyclohexyl)-2-[methyl(2-pyrimidin-2-ylethyl)amino]acetamide in lab experiments is its selectivity for GABA transaminase. This allows researchers to specifically target the GABAergic system without affecting other neurotransmitter systems. Another advantage is the availability of synthetic routes to produce N-(1-Cyanocyclohexyl)-2-[methyl(2-pyrimidin-2-ylethyl)amino]acetamide in large quantities, which allows for the testing of the compound in a range of experimental paradigms. One limitation of using N-(1-Cyanocyclohexyl)-2-[methyl(2-pyrimidin-2-ylethyl)amino]acetamide in lab experiments is the potential for off-target effects, which may complicate the interpretation of results. Additionally, the use of N-(1-Cyanocyclohexyl)-2-[methyl(2-pyrimidin-2-ylethyl)amino]acetamide in animal models may not fully recapitulate the effects of the compound in humans, which may limit its translational potential.
Future Directions
There are several potential future directions for research on N-(1-Cyanocyclohexyl)-2-[methyl(2-pyrimidin-2-ylethyl)amino]acetamide. One area of interest is the development of more potent and selective inhibitors of GABA transaminase, which may have improved therapeutic potential. Another area of interest is the investigation of the long-term effects of N-(1-Cyanocyclohexyl)-2-[methyl(2-pyrimidin-2-ylethyl)amino]acetamide on the brain and body, including the potential for tolerance and withdrawal. Additionally, the use of N-(1-Cyanocyclohexyl)-2-[methyl(2-pyrimidin-2-ylethyl)amino]acetamide in combination with other drugs may have synergistic effects that could improve its therapeutic potential. Overall, the continued investigation of N-(1-Cyanocyclohexyl)-2-[methyl(2-pyrimidin-2-ylethyl)amino]acetamide and its effects on the brain and body has the potential to lead to new treatments for a range of neurological and psychiatric disorders.
Synthesis Methods
N-(1-Cyanocyclohexyl)-2-[methyl(2-pyrimidin-2-ylethyl)amino]acetamide is synthesized using a multi-step process that involves the reaction of several chemical intermediates. The starting material for the synthesis is cyclohexanone, which is converted to 1-cyanocyclohexane through a series of reactions. The 1-cyanocyclohexane is then reacted with 2-(2-pyrimidinyl)ethylamine to form the desired product, N-(1-Cyanocyclohexyl)-2-[methyl(2-pyrimidin-2-ylethyl)amino]acetamide. The synthesis of N-(1-Cyanocyclohexyl)-2-[methyl(2-pyrimidin-2-ylethyl)amino]acetamide has been optimized to improve yield and purity, and the resulting compound has been extensively characterized using a variety of analytical techniques.
Scientific Research Applications
N-(1-Cyanocyclohexyl)-2-[methyl(2-pyrimidin-2-ylethyl)amino]acetamide has been the subject of extensive scientific research due to its potential therapeutic applications in a range of neurological and psychiatric disorders. Studies have shown that N-(1-Cyanocyclohexyl)-2-[methyl(2-pyrimidin-2-ylethyl)amino]acetamide can increase GABA levels in the brain, which can have a variety of effects on neuronal excitability and function. N-(1-Cyanocyclohexyl)-2-[methyl(2-pyrimidin-2-ylethyl)amino]acetamide has been shown to be effective in animal models of epilepsy, anxiety, and addiction, and is currently being investigated as a potential treatment for these and other disorders.
properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[methyl(2-pyrimidin-2-ylethyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O/c1-21(11-6-14-18-9-5-10-19-14)12-15(22)20-16(13-17)7-3-2-4-8-16/h5,9-10H,2-4,6-8,11-12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWSHILTYWXBMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=NC=CC=N1)CC(=O)NC2(CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclohexyl)-2-[methyl(2-pyrimidin-2-ylethyl)amino]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

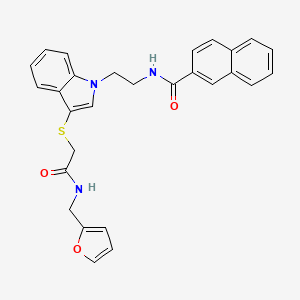
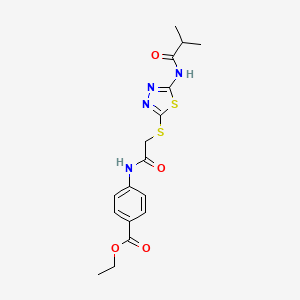
![2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2496399.png)
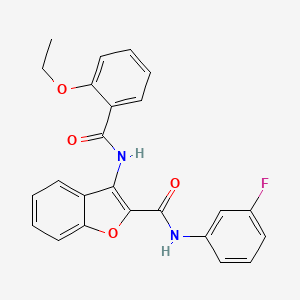
![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide](/img/structure/B2496406.png)
![N-[(1,2-dimethylindol-5-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2496409.png)

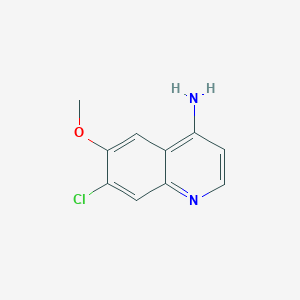
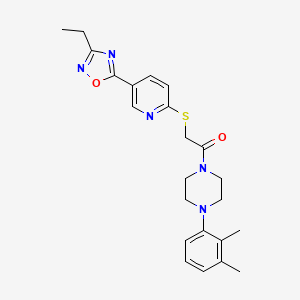

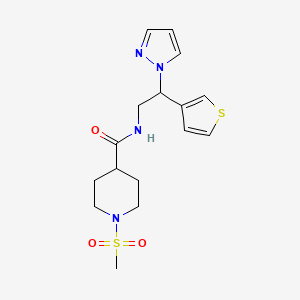

![N-(3-acetylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2496418.png)
![1-(4-fluorophenyl)-6-[(4-fluorophenyl)methylsulfanyl]-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2496419.png)